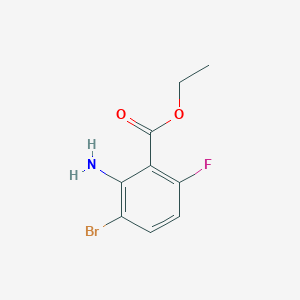

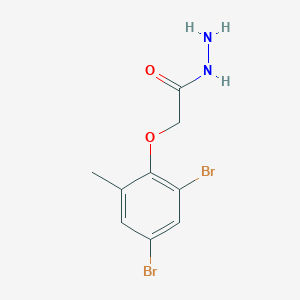

![molecular formula C14H7F3N2O2S2 B2865952 2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole CAS No. 131182-91-7](/img/structure/B2865952.png)

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole” can be inferred from its name and the structures of related compounds. It likely contains a benzothiazole ring (a fused ring structure containing a benzene ring and a thiazole ring), with a sulfur atom linking it to a phenyl ring. The phenyl ring carries a nitro group and a trifluoromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole” can be inferred from those of related compounds. For example, “2-Nitro-4-(trifluoromethyl)phenol” is a liquid at room temperature, with a boiling point of 92-94 °C at 12 mmHg and a density of 1.473 g/mL at 25 °C .科学的研究の応用

Heterocyclic Chemistry and Synthesis

Benzothiazole derivatives are synthesized for their potential applications in various fields of chemistry and biology. The chemistry of thiadiazoles, for example, involves the synthesis of benzo[1,2-c:3,4-c′:5,6-c″] tris [1,2,5] thiadiazole, showcasing the versatility of thiadiazole derivatives in synthetic chemistry (Komin & Carmack, 1975).

Antitumor and Antimycobacterial Activity

Novel derivatives of benzothiazoles have been evaluated for their antitumor properties, with some compounds demonstrating cytostatic activities against various malignant human cell lines. This highlights the potential of benzothiazole derivatives in the development of new anticancer agents (Racané et al., 2006). Additionally, some benzothiazole derivatives have shown antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis and other mycobacterial infections (Kočí et al., 2002).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, demonstrating their potential in protecting metals against corrosion in acidic environments. This application is significant for industries concerned with material durability and longevity (Hu et al., 2016).

Luminescence Sensitization

Some benzothiazole derivatives have been investigated for their ability to sensitize luminescence in rare earth elements like Eu(III) and Tb(III), which could have applications in the development of luminescent materials for optical devices and sensors (Viswanathan & Bettencourt-Dias, 2006).

作用機序

Target of Action

Similar compounds have been known to inhibit certain enzymes such as cytochrome p450 .

Mode of Action

For instance, if it inhibits an enzyme, it could prevent the enzyme from catalyzing its usual reactions .

Biochemical Pathways

If it acts as an enzyme inhibitor, it could potentially disrupt the biochemical pathways that the enzyme is involved in .

Result of Action

Based on its potential role as an enzyme inhibitor, it could lead to changes in cellular processes that the enzyme is involved in .

将来の方向性

The future directions for research on “2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole” could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with other compounds. Additionally, if the compound shows promising properties, it could be investigated for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

特性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3N2O2S2/c15-14(16,17)8-5-6-12(10(7-8)19(20)21)23-13-18-9-3-1-2-4-11(9)22-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPVSGEMQVJSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1,3-benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865870.png)

![5-methoxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2865871.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)

![1-[4-(Thiophene-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2865875.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2865891.png)